

An In-Depth Technical Guide to 3,5-Dibromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromo-2-methoxybenzoic acid

Cat. No.: B085321

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Dibromo-2-methoxybenzoic acid**, a halogenated aromatic compound. This document details its physicochemical properties, provides representative experimental protocols for its synthesis and analysis, and explores its potential relevance in biological signaling pathways.

Physicochemical Properties

3,5-Dibromo-2-methoxybenzoic acid is a substituted benzoic acid derivative. Its structure is characterized by a benzene ring functionalized with two bromine atoms, a methoxy group, and a carboxylic acid group. These functional groups influence its chemical reactivity, solubility, and potential biological activity.

Property	Value	Source
Molecular Weight	309.94 g/mol	[1] [2] [3]
Molecular Formula	C ₈ H ₆ Br ₂ O ₃	[1] [2] [3]
CAS Number	13130-23-9	[1] [3]
Canonical SMILES	COCl=C(C=C(C=C1Br)Br)C(=O)O	[2] [4]
InChI Key	GDGFHZWIQSUSAX-UHFFFAOYSA-N	[2]
logP	3.5161	[2]
Hydrogen Bond Acceptors	4	[2]
Hydrogen Bond Donors	1	[2]
Polar Surface Area	36.364 Å ²	[2]
Storage Temperature	-20°C	[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of compounds structurally related to **3,5-Dibromo-2-methoxybenzoic acid**. These protocols can serve as a valuable starting point for the preparation and characterization of the title compound.

2.1. Synthesis of Brominated Methoxybenzoic Acids

This protocol is a general method for the electrophilic bromination of a methoxybenzoic acid, which can be adapted for the synthesis of **3,5-Dibromo-2-methoxybenzoic acid** from 2-methoxybenzoic acid.

Materials:

- 2-methoxybenzoic acid

- Tetrabutylammonium tribromide (Bu_4NBr_3) or Bromine in acetic acid
- Glacial acetic acid (if using Bromine)
- Iron(III) bromide ($FeBr_3$) or iron powder (catalyst, if using Bromine)
- Deionized water
- Organic solvent for extraction (e.g., ethyl acetate)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure (using Tetrabutylammonium tribromide):

- In a round-bottom flask, combine 2-methoxybenzoic acid (1.0 eq) and tetrabutylammonium tribromide (2.2 eq).[\[5\]](#)
- Heat the reaction mixture to 100°C and stir for several hours (e.g., 6 hours).[\[5\]](#)
- Monitor the reaction progress by Thin Layer Chromatography (TLC).[\[5\]](#)
- After completion, cool the reaction mixture to room temperature.[\[5\]](#)
- Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate.[\[5\]](#)
- Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.[\[5\]](#)
- Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.[\[5\]](#)
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).[\[6\]](#)

2.2. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for determining the purity of substituted benzoic acids.

Instrumentation and Reagents:

- High-Performance Liquid Chromatograph with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)
- Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution may be necessary)
- Sample solvent: Mobile phase or a compatible solvent like methanol

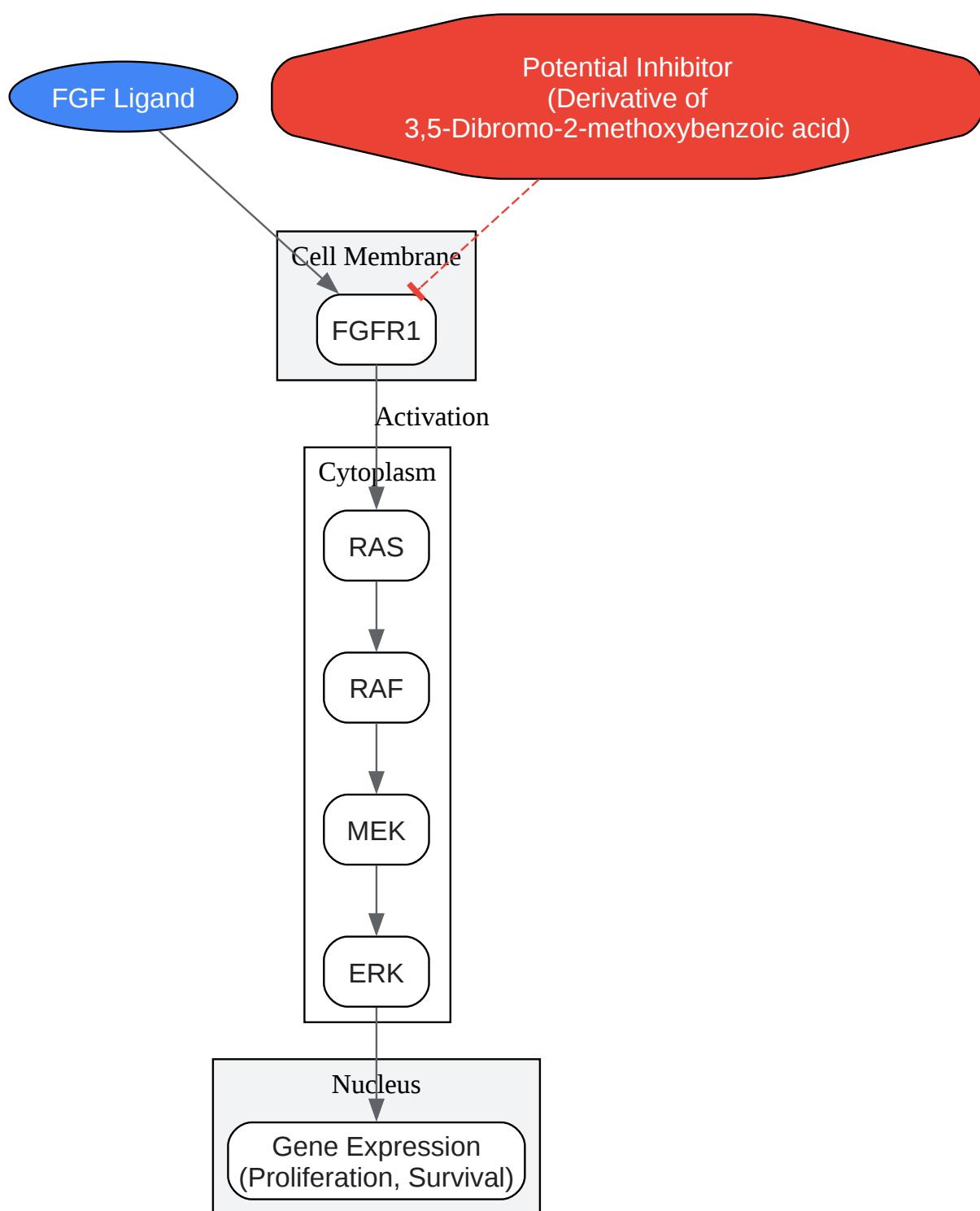
Procedure:

- Sample Preparation: Accurately weigh approximately 10 mg of **3,5-Dibromo-2-methoxybenzoic acid** and dissolve it in 10 mL of the sample solvent to a concentration of 1 mg/mL. Filter the solution through a 0.45 μ m syringe filter before injection.[\[7\]](#)
- Chromatographic Conditions:
 - Column Temperature: 30 °C[\[7\]](#)
 - Detection Wavelength: 254 nm[\[7\]](#)
 - Injection Volume: 10 μ L[\[7\]](#)
 - Flow Rate: 1.0 mL/min
- Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[\[7\]](#)

Visualizations

3.1. Synthetic and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of **3,5-Dibromo-2-methoxybenzoic acid**.



[Click to download full resolution via product page](#)

Workflow for the synthesis and purification.

3.2. Potential Biological Signaling Pathway

Derivatives of structurally similar compounds, such as 3,5-Dibromo-4-methoxybenzoic acid, have been investigated as potential inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). [8] Aberrant FGFR1 signaling is implicated in various cancers. The diagram below illustrates a simplified FGFR1 signaling pathway and the potential point of inhibition.

[Click to download full resolution via product page](#)

Simplified FGFR1 signaling pathway and potential inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usbio.net [usbio.net]
- 2. Compound 3,5-dibromo-2-methoxybenzoic acid - Chemdiv [chemdiv.com]
- 3. 3,5-DIBROMO-2-METHOXYBENZOIC ACID CAS#: 13130-23-9 [amp.chemicalbook.com]
- 4. PubChemLite - 3,5-dibromo-2-methoxybenzoic acid (C8H6Br2O3) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3,5-Dibromo-2-methoxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085321#3-5-dibromo-2-methoxybenzoic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com